
4-Methoxy-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are five-membered cyclic acetals containing two oxygen atoms at the 1 and 3 positions The presence of a methoxy group at the 4-position distinguishes this compound from other dioxolanes
准备方法
Synthetic Routes and Reaction Conditions: 4-Methoxy-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Techniques such as azeotropic distillation may be employed to remove water and drive the reaction to completion .
化学反应分析
Types of Reactions: 4-Methoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃) or organolithium compounds.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine (Py), or peracids like m-chloroperoxybenzoic acid (MCPBA).
Reduction: LiAlH₄, NaBH₄, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: NaOCH₃, organolithium reagents, or Grignard reagents (RMgX).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
科学研究应用
4-Methoxy-1,3-dioxolane has several applications in scientific research:
作用机制
The mechanism of action of 4-Methoxy-1,3-dioxolane involves its ability to form stable cyclic acetals, protecting carbonyl groups from unwanted reactions . This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis compared to other protecting groups. The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound .
相似化合物的比较
1,3-Dioxolane: Lacks the methoxy group at the 4-position, making it less sterically hindered and more reactive in certain conditions.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity profiles.
2-Methoxy-1,3-dioxolane: Similar structure but with the methoxy group at the 2-position, affecting its chemical behavior and applications.
Uniqueness: 4-Methoxy-1,3-dioxolane’s unique structure, with the methoxy group at the 4-position, provides distinct steric and electronic properties. This makes it particularly useful as a protecting group and in the synthesis of specific derivatives .
属性
CAS 编号 |
109620-95-3 |
|---|---|
分子式 |
C4H8O3 |
分子量 |
104.10 g/mol |
IUPAC 名称 |
4-methoxy-1,3-dioxolane |
InChI |
InChI=1S/C4H8O3/c1-5-4-2-6-3-7-4/h4H,2-3H2,1H3 |
InChI 键 |
KNRHJRDGBKUSFK-UHFFFAOYSA-N |
规范 SMILES |
COC1COCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


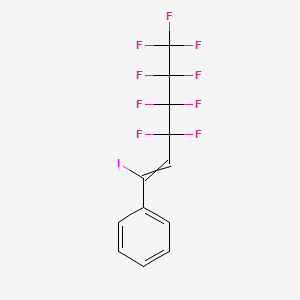
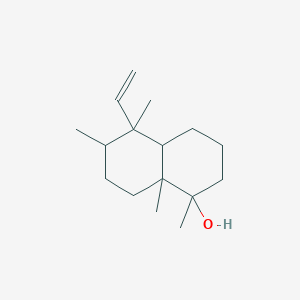
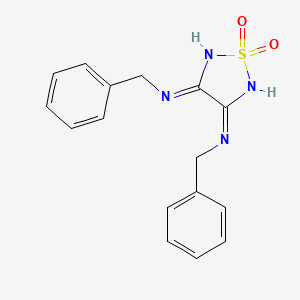

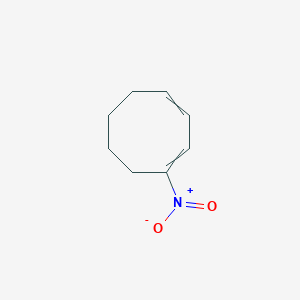
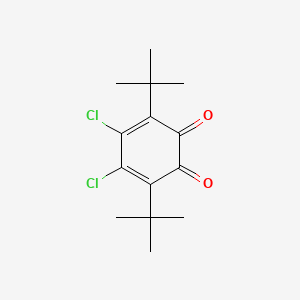
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)

![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)


